2-Undecanol

Description

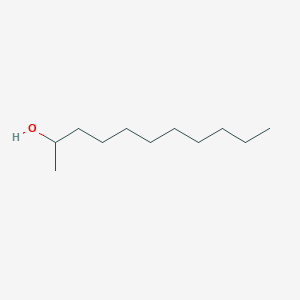

Structure

3D Structure

Properties

IUPAC Name |

undecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJIPOFTAHSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058673 | |

| Record name | 2-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Liquid, colourless liquid | |

| Record name | 2-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.828-0.831 (20°) | |

| Record name | 2-Undecanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1653-30-1 | |

| Record name | (±)-2-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PCZ1S7LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-11.00 to -9.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Undecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Undecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanol, a secondary fatty alcohol, is a molecule of significant interest across various scientific disciplines, including flavor and fragrance chemistry, agricultural science, and potentially in drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its known biological activities. All quantitative data is presented in easily digestible tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Physical Properties

This compound is a colorless liquid with a mild, waxy, and slightly floral odor.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₄O | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.828 g/mL at 25 °C | [1] |

| Boiling Point | 229-231 °C | |

| Melting Point | 2-3 °C | |

| Flash Point | 107 °C (225 °F) | |

| Refractive Index | n20/D 1.437 | |

| Solubility | Insoluble in water; soluble in alcohol and ether. | |

| Vapor Pressure | 0.02 mmHg at 25 °C |

Chemical Properties and Reactivity

As a secondary alcohol, this compound undergoes typical reactions of this functional group, including oxidation to a ketone, esterification with carboxylic acids or their derivatives, and dehydration to form alkenes.

Oxidation

Oxidation of this compound yields the corresponding ketone, 2-undecanone. This transformation can be achieved using various oxidizing agents.

Esterification

This compound reacts with carboxylic acids or acid anhydrides in the presence of an acid catalyst to form esters. These esters often possess characteristic fragrances.

Dehydration

Acid-catalyzed dehydration of this compound results in the formation of a mixture of undecene isomers, primarily 1-undecene and 2-undecene, through an E1 elimination mechanism.[2][3][4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key chemical reactions of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from nonanal and methylmagnesium bromide.

Materials:

-

Nonanal

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, place a solution of nonanal in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of nonanal. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Oxidation of this compound to 2-Undecanone (Jones Oxidation)

This protocol outlines the oxidation of this compound to 2-undecanone using Jones reagent.

Materials:

-

This compound

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the temperature between 0-5 °C. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, continue stirring for 1 hour at room temperature. Monitor the reaction by TLC.

-

Quench the excess oxidizing agent by the dropwise addition of isopropanol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude 2-undecanone.

-

The product can be further purified by distillation or column chromatography.

Esterification of this compound with Acetic Anhydride

This protocol describes the formation of 2-undecyl acetate.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel.

Procedure:

-

In a round-bottom flask, combine this compound, acetic anhydride, and pyridine.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield 2-undecyl acetate.

Dehydration of this compound to Undecenes

This protocol details the acid-catalyzed dehydration of this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride (CaCl₂)

-

Distillation apparatus.

Procedure:

-

Place this compound in a round-bottom flask suitable for distillation.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.

-

Heat the mixture gently using a heating mantle. The alkene products will distill as they are formed.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any acid, and then with water.

-

Dry the organic layer with anhydrous calcium chloride.

-

The final product, a mixture of undecene isomers, can be obtained by a final simple distillation.

Spectral Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃) | δ ~3.8 (m, 1H, CH-OH), ~1.4-1.2 (m, 16H, -CH₂-), ~1.18 (d, 3H, CH₃-CH), ~0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~68.3 (CH-OH), ~39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1 (alkyl carbons) |

| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1110 cm⁻¹ (C-O stretch) |

| Mass Spectrum (EI) | m/z = 45 (base peak), 59, 73, 87, 101, 115, 129, 143, 157, 172 (M⁺) |

Biological Activity and Applications

This compound is a naturally occurring compound found in various plants and is also recognized as a pheromone component in certain insect species.[1][6] Its biological activities are an area of growing research interest.

Recent studies have highlighted the potential of this compound as a biocontrol agent. It has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[7] The compound exhibits contact and fumigant toxicity to the nematodes and can inhibit egg hatching.[7] Furthermore, treatment with this compound has been shown to induce changes in the root exudate profile of tomato plants, leading to the secretion of other nematicidal compounds.[7]

The antimicrobial properties of this compound have also been investigated, showing inhibitory effects against certain bacteria and fungi.[8] These findings suggest its potential application in agriculture as a natural and environmentally friendly pesticide.

For drug development professionals, the biological activities of this compound and its derivatives could present novel avenues for research, particularly in the development of new anti-infective or antiparasitic agents. Its role as a semiochemical could also inspire the design of targeted pest management strategies.

Safety and Toxicology

This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not expected to be genotoxic, phototoxic, or a skin sensitizer at current use levels in fragrances.[9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]

Conclusion

This compound is a versatile secondary alcohol with well-characterized physical and chemical properties. Its synthesis and key chemical transformations can be achieved through standard organic chemistry protocols. The emerging evidence of its biological activity, particularly its nematicidal and antimicrobial effects, opens up exciting possibilities for its application in sustainable agriculture and potentially as a lead compound in drug discovery programs. This guide provides a solid foundation of technical information for researchers and professionals working with this intriguing molecule.

References

- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

2-Undecanol in the Plant Kingdom: A Technical Guide to Its Natural Sources, Occurrence, and Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanol, a secondary fatty alcohol, is a naturally occurring compound found in a variety of plant species. It is a significant component of essential oils and plant volatiles, contributing to their characteristic aromas and playing a crucial role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources, occurrence, and physiological significance of this compound in plants. It details a plausible biosynthetic pathway, outlines experimental protocols for its extraction and analysis, and presents its role as a semiochemical in plant-insect interactions. All quantitative data are summarized for comparative analysis, and key processes are visualized through logical diagrams to support research and development efforts in phytochemistry and drug discovery.

Natural Sources and Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in several plant families. Its presence is most prominently documented in the essential oils of Ruta graveolens (Common Rue), but it is also found in other species such as Humulus lupulus (Hops) and Cocos nucifera (Coconut).

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and extraction method. The following table summarizes the quantitative data available in the literature.

| Plant Species | Family | Plant Part | Concentration of this compound | Analytical Method | Reference(s) |

| Ruta graveolens | Rutaceae | Aerial Parts | 1.85% of essential oil | GC-MS | [1] |

| Ruta graveolens | Rutaceae | Herb | 733.9 mg/kg of essential oil | GC-MS | [2] |

| Ruta graveolens | Rutaceae | Fruits | Present in essential oil (major constituent alongside 2-nonanone and 2-undecanone) | GC-MS, GC-FID | [3] |

| Humulus lupulus (cv. Southern Dawn) | Cannabaceae | Fresh Plant Material | 1.21% of essential oil | GC-FID, GC-MS | [4] |

| Humulus lupulus (wild) | Cannabaceae | Flowers | Present (with 2-undecanone ranging from 0.5-3.0%) | GC-MS | [5] |

| Cocos nucifera | Arecaceae | Milk | Present in volatile compounds | GC-MS | [6] |

| Cocos nucifera | Arecaceae | Toddy (sap) | Present in volatile components | GC-MS | [7][8] |

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the co-occurrence with methyl ketones such as 2-undecanone and the understanding of fatty acid metabolism, a plausible pathway can be proposed. This pathway likely involves a modification of the beta-oxidation of fatty acids.

Long-chain fatty acids, such as lauric acid (C12), serve as the precursor. Through a series of enzymatic reactions, the fatty acid is converted to a β-ketoacyl-CoA intermediate. This intermediate is then hydrolyzed to a β-keto acid, which subsequently undergoes decarboxylation to form a methyl ketone (2-undecanone). Finally, a reductase enzyme catalyzes the reduction of the ketone to the secondary alcohol, this compound.

Experimental Protocols for Extraction and Analysis

The standard method for the extraction and analysis of this compound from plant material involves hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology

-

Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, flowers, fruits) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

-

Hydrodistillation: A known quantity of the plant material is placed in a round-bottom flask with distilled water. The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is passed through a condenser. A Clevenger-type apparatus is typically used to separate the essential oil from the aqueous distillate. The distillation is carried out for a sufficient duration (e.g., 3 hours) to ensure complete extraction of the volatile components.

-

Essential Oil Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The yield of the essential oil is then determined gravimetrically.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration for GC-MS analysis.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is programmed to separate the components of the essential oil. For example, starting at 60°C, holding for a few minutes, then ramping up to a final temperature of around 240-280°C.

-

Injection Mode: Split or splitless injection is used depending on the concentration of the sample.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned from a suitable m/z range (e.g., 40-400 amu).

-

Ion Source Temperature: Typically maintained around 230 °C.

-

-

-

Compound Identification and Quantification:

-

Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard of this compound is required.

-

Physiological Significance of this compound in Plants

This compound plays a significant role in the chemical ecology of plants, primarily acting as a semiochemical that mediates interactions with other organisms, particularly insects. Its primary function is in plant defense as an allomone.

Role as an Insect Repellent and Insecticide (Allomone)

Many plants that produce this compound, such as Ruta graveolens, have been traditionally used as insect repellents.[9] The compound itself has demonstrated insecticidal and repellent properties against a variety of herbivores. This suggests that this compound is part of the plant's constitutive chemical defense mechanism. When an herbivorous insect attempts to feed on the plant, the release of volatile this compound can deter the insect, preventing or reducing damage. This interaction is an example of an allomonal effect, where the chemical benefits the producer (the plant) by negatively affecting the receiver (the insect).

Conclusion and Future Perspectives

This compound is a naturally occurring secondary alcohol with a notable presence in the essential oils of several plant species, particularly Ruta graveolens. Its biosynthesis is likely linked to the fatty acid metabolism, and it plays a significant role in plant chemical defense as an insect repellent. The methodologies for its extraction and analysis are well-established, relying on hydrodistillation and GC-MS.

For researchers and professionals in drug development, this compound and the plants that produce it represent a potential source of natural insecticides and other bioactive compounds. Further research is warranted to fully elucidate its biosynthetic pathway, explore its full range of biological activities, and investigate its potential applications in agriculture and medicine. Understanding the genetic and environmental factors that influence its production in plants could also lead to the development of new crop varieties with enhanced pest resistance.

References

- 1. Chemical Profile of Ruta graveolens, Evaluation of the Antioxidant and Antibacterial Potential of Its Essential Oil, and Molecular Docking Simulations [mdpi.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Major Compounds in Essential Oils Steam Distilled from Fresh Plant Material of South African Hop Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. ijcmas.com [ijcmas.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

The Microbial Production of 2-Undecanol: A Technical Guide to its Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanol, a secondary alcohol with applications in fragrance, biofuel, and as a potential biopesticide, is a naturally occurring compound produced by various microorganisms. Understanding its biosynthesis is pivotal for developing microbial cell factories for sustainable production. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in microorganisms. It details the enzymatic steps from central carbon metabolism to the final product, summarizes key quantitative data from metabolic engineering studies, and provides representative experimental protocols. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate comprehension.

Introduction

This compound is a C11 secondary alcohol that has been identified as a volatile organic compound in several microorganisms, notably Paenibacillus polymyxa[1][2][3]. Its biological activities, including antimicrobial and nematicidal properties, have garnered interest for agricultural and pharmaceutical applications[4][5]. The microbial synthesis of this compound offers a promising and sustainable alternative to chemical synthesis. This guide elucidates the metabolic route for its production, focusing on the enzymatic conversions from fatty acid precursors.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in microorganisms is not a standalone pathway but is intricately linked to the well-established fatty acid metabolism. The pathway can be delineated into two primary stages: the formation of the precursor 2-undecanone from fatty acids, and the subsequent reduction of 2-undecanone to this compound.

Stage 1: From Fatty Acids to 2-Undecanone

The synthesis of 2-undecanone, a methyl ketone, is primarily derived from the β-oxidation of fatty acids[6][7]. This process involves a series of enzymatic reactions that shorten a fatty acyl-CoA molecule by two carbons in each cycle. The key steps to produce the 2-undecanone precursor are as follows:

-

Fatty Acid Activation: The pathway initiates with the activation of a C12 fatty acid (lauric acid) to its corresponding acyl-CoA thioester by an acyl-CoA synthetase (FadD in E. coli)[6].

-

β-Oxidation: The lauroyl-CoA enters the β-oxidation cycle.

-

Dehydrogenation: An acyl-CoA dehydrogenase (FadE in E. coli) introduces a double bond between the α and β carbons[6].

-

Hydration and Dehydrogenation: A bifunctional enzyme (FadB in E. coli) hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone, forming 3-ketolauroyl-CoA[7].

-

-

Thioesterase Action and Decarboxylation: This is the crucial step for methyl ketone synthesis. Instead of the usual thiolytic cleavage by FadA in the β-oxidation cycle, a specific thioesterase hydrolyzes the 3-ketoacyl-CoA to release a free β-keto acid[6][8]. In engineered E. coli, the native thioesterase FadM has been shown to catalyze this reaction[6]. The resulting 3-ketolauric acid is unstable and can undergo spontaneous or enzyme-catalyzed decarboxylation to yield 2-undecanone[8]. Alternatively, in some plants, a specialized methyl ketone synthase composed of a 3-ketoacyl-ACP thioesterase and a β-decarboxylase has been identified[9].

Stage 2: Reduction of 2-Undecanone to this compound

The final step in the biosynthesis of this compound is the reduction of the carbonyl group of 2-undecanone. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED)[10]. These enzymes typically utilize NADH or NADPH as a cofactor to transfer a hydride ion to the ketone, yielding the corresponding secondary alcohol[11].

While the specific ADH responsible for 2-undecanone reduction in native producers like Paenibacillus polymyxa is not yet fully characterized, several ADHs from other microorganisms have been shown to reduce similar methyl ketones with high stereoselectivity[7][12]. For instance, an anti-Prelog alcohol dehydrogenase from Oenococcus oeni has been purified and shown to reduce 2-octanone to (R)-2-octanol[3]. Paenibacillus polymyxa possesses multiple putative alcohol dehydrogenase genes, which are candidates for this final reductive step[8][13].

Quantitative Data on Production

Quantitative data for the microbial production of this compound is still emerging, with more literature available for its precursor, 2-undecanone, particularly in metabolically engineered strains.

| Product | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| 2-Undecanone | Escherichia coli | Overexpression of shmks1 and shmks2 from Solanum habrochaites and deletion of competing fermentation pathways. | ~500 | [9] |

| 2-Undecanone | Escherichia coli | Overexpression of FadM and FadD in a strain engineered for fatty acid overproduction. | ~50 | [13] |

| This compound | Paenibacillus polymyxa KM2501-1 | Wild-type producer. | LC50 = 34.5 mg/L (in vitro nematicidal activity) | [2][4] |

Note: The titer for this compound from P. polymyxa is not explicitly reported as a production titer but rather as the concentration at which it exhibits significant biological activity.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound biosynthesis. These should be optimized for the specific microorganism and enzymes under investigation.

Quantification of this compound by GC-MS

This protocol outlines the general steps for extracting and quantifying this compound from a microbial culture.

Methodology:

-

Sample Preparation:

-

Centrifuge a known volume of the microbial culture to separate the cells and supernatant.

-

Perform a liquid-liquid extraction of the supernatant (and cell pellet, if intracellular product is expected) with a water-immiscible organic solvent such as ethyl acetate or hexane.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject the concentrated sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Develop a temperature gradient program to achieve good separation of this compound from other metabolites.

-

The mass spectrometer should be operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Prepare a standard curve using pure this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. An internal standard can be used for improved accuracy.

-

Enzyme Assay for 2-Undecanone Reductase Activity

This protocol describes a spectrophotometric assay to measure the activity of an alcohol dehydrogenase that reduces 2-undecanone.

Principle: The activity of the 2-undecanone reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+[11].

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

2-Undecanone solution (dissolved in a suitable organic solvent like DMSO)

-

NAD(P)H solution

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

In a cuvette, mix the buffer, NAD(P)H solution, and the enzyme preparation.

-

Initiate the reaction by adding the 2-undecanone solution.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation, using the molar extinction coefficient of NAD(P)H (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Heterologous Expression of an Alcohol Dehydrogenase

This protocol provides a general workflow for expressing a candidate alcohol dehydrogenase gene in a host like E. coli.

Methodology:

-

Gene Cloning: Amplify the target ADH gene from the genomic DNA of the source organism using PCR. Clone the PCR product into a suitable expression vector (e.g., pET series for E. coli).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in a suitable medium to a desired optical density. Induce the expression of the ADH gene by adding an inducer like IPTG.

-

Protein Purification: Harvest the cells by centrifugation, lyse them, and purify the recombinant protein from the cell-free extract, often using affinity chromatography if the protein is tagged (e.g., with a His-tag).

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms proceeds via the formation of 2-undecanone from fatty acid β-oxidation intermediates, followed by the reduction of the ketone to the corresponding alcohol. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes, particularly the terminal alcohol dehydrogenase, in native producing organisms like Paenibacillus polymyxa. Metabolic engineering efforts have shown promise in enhancing the production of the precursor 2-undecanone. Future work should focus on improving the efficiency of the entire pathway to achieve higher titers of this compound, which will be crucial for its commercial viability as a biofuel and specialty chemical. The protocols and information provided in this guide serve as a foundation for researchers to further explore and engineer this valuable biosynthetic pathway.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. Direct enzyme assay evidence confirms aldehyde reductase function of Ydr541cp and Ygl039wp from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of an anti-Prelog alcohol dehydrogenase from Oenococcus oeni that reduces 2-octanone to (R)-2-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Novel (2R,3R)-2,3-Butanediol Dehydrogenase from Potential Industrial Strain Paenibacillus polymyxa ATCC 12321 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]

- 11. A novel bifunctional aldehyde/alcohol dehydrogenase catalyzing reduction of acetyl-CoA to ethanol at temperatures up to 95 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A 2,3-butanediol dehydrogenase from Paenibacillus polymyxa ZJ-9 for mainly producing R,R-2,3-butanediol: purification, characterization and cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Undecanol: A Key Volatile Organic Compound in Floral Scents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Undecanol, a secondary fatty alcohol, is a significant volatile organic compound (VOC) found in the floral scents of various plant species. This guide provides a comprehensive overview of this compound's role as a floral volatile, its biosynthesis, its function in plant-insect interactions, and the analytical methods used for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this multifaceted compound.

Quantitative Analysis of this compound in Floral Scents

The emission of this compound varies significantly among different plant species. The following table summarizes the quantitative data available for this compound in the floral headspace of specific plants.

| Plant Species | Family | Organ Analyzed | Concentration/Emission Rate | Analytical Method | Reference |

| Ruta graveolens L. | Rutaceae | Herb Essential Oil | 733.9 mg/kg | Chromatography-Mass Spectrometry | [1] |

Note: This table will be expanded as more quantitative data becomes available through ongoing research.

Experimental Protocols for this compound Analysis

The primary method for the analysis of this compound in floral scents is headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). This technique allows for the identification and quantification of volatile compounds emitted from living flowers without damaging the plant.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This is a widely used, non-destructive method for sampling floral volatiles.[2]

Protocol:

-

Fiber Selection and Conditioning: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its ability to adsorb a wide range of volatile and semi-volatile compounds. The fiber is conditioned prior to use by heating it in the GC injection port to remove any contaminants.

-

Headspace Sampling: The flower of interest is enclosed in a glass chamber or bag. The conditioned SPME fiber is then exposed to the headspace of the enclosed flower for a specific period, typically 30-60 minutes, to allow for the adsorption of the volatile compounds.

-

GC-MS Analysis: After sampling, the SPME fiber is immediately inserted into the injection port of the GC-MS. The adsorbed volatiles are thermally desorbed from the fiber and separated on a capillary column (e.g., DB-5 or HP-5MS). The separated compounds are then detected and identified by the mass spectrometer.

-

Quantification: Quantification of this compound can be achieved by using an internal or external standard calibration curve. A known concentration of a standard compound, such as a deuterated analog of this compound or a compound with similar chemical properties, is added to the sample or a series of standards to create a calibration curve. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

The workflow for a typical HS-SPME-GC-MS analysis is depicted in the following diagram:

Biosynthesis of this compound in Plants

This compound is a fatty acid-derived volatile. While the specific enzymatic steps leading to this compound in plants have not been fully elucidated, the general pathway for the biosynthesis of methyl ketones from fatty acids provides a strong hypothetical framework. This process is believed to occur through a modified β-oxidation pathway.

The proposed biosynthetic pathway involves the following key steps:

-

Fatty Acid Activation: A C12 fatty acid (lauric acid) is activated to its corresponding acyl-CoA or acyl-ACP thioester.

-

Oxidation: The acyl-CoA/ACP undergoes oxidation to form a β-ketoacyl-CoA/ACP.

-

Thioesterase Action: A specific thioesterase cleaves the β-ketoacyl-CoA/ACP, releasing a β-keto acid.

-

Decarboxylation: A decarboxylase then converts the β-keto acid into 2-undecanone (a methyl ketone).

-

Reduction: Finally, a reductase or alcohol dehydrogenase reduces the ketone group of 2-undecanone to a hydroxyl group, yielding this compound.

The following diagram illustrates this proposed biosynthetic pathway:

Role of this compound in Signaling Pathways

This compound plays a crucial role as a semiochemical in mediating interactions between plants and other organisms, particularly insects and nematodes.

Plant-Insect Interactions

Floral scents, including this compound, are vital for attracting pollinators.[3] The specific blend of volatile compounds emitted by a flower acts as a chemical signature that can be recognized by specific pollinator species. While direct evidence for this compound as a primary attractant for specific pollinators is still an active area of research, its presence in a variety of floral bouquets suggests its involvement in pollinator attraction.

Plant Defense

Recent studies have highlighted the role of this compound in plant defense. For instance, it has been shown to possess nematicidal properties, exhibiting contact and fumigant activity against root-knot nematodes (Meloidogyne incognita).[4] Furthermore, the application of this compound to tomato plants has been found to induce the secretion of other nematicidal and attractant compounds from the roots, suggesting a role in priming the plant's defense response.[1] This indicates that this compound may act as a signaling molecule that triggers a broader defense cascade within the plant.

The proposed signaling pathway for this compound-induced plant defense is as follows:

Conclusion

This compound is a volatile organic compound with significant implications in the chemical ecology of plants. Its presence in floral scents suggests a role in pollinator attraction, while emerging evidence points towards its function as a key signaling molecule in plant defense against pathogens and herbivores. Further research is needed to fully elucidate the specific biosynthetic pathways of this compound in different plant species and to unravel the intricate signaling networks it modulates. A deeper understanding of these aspects holds promise for applications in agriculture, such as the development of novel pest management strategies, and in the fragrance and flavor industries.

References

- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2-Undecanol: A Key Component in Insect Chemical Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanol, a secondary alcohol, has been identified as a significant component in the pheromone blends of several insect species, playing a crucial role in their chemical communication systems. This technical guide provides a comprehensive overview of the identification, quantification, and behavioral significance of this compound as an insect pheromone component. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed methodologies and data necessary to further explore this compound's potential in pest management and other applications. This document focuses on two primary examples: the sap beetle, Lobiopa insularis, and the raspberry cane midge, Resseliella theobaldi.

Data Presentation: Quantitative Analysis of this compound in Pheromone Blends

The precise composition of a pheromone blend is critical to its biological activity. The following tables summarize the quantitative data regarding this compound in the pheromone blends of Lobiopa insularis and Resseliella theobaldi.

Table 1: Pheromone Blend Composition of Male Lobiopa insularis

| Component | Chemical Name | Ratio | Enantiomeric Ratio of this compound |

| 1 | 2-Nonanone | 0.3 | N/A |

| 2 | 2-Undecanone | 6 | N/A |

| 3 | This compound | 1.5 | (S):(R) = 3.5:1 |

Table 2: Female Sex Pheromone Composition of Resseliella theobaldi [1]

| Component | Chemical Name | Relative Abundance |

| Major Component | (S)-2-Acetoxy-5-undecanone | 100% |

| Minor Component 1 | 2-Undecanone | ~30% |

| Minor Component 2 | (S)-2-Acetoxyundecane | ~30% |

| Minor Component 3 | (S)-2-Undecanol | ~30% |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the identification and characterization of this compound as a pheromone component.

Pheromone Extraction

The initial step in pheromone identification is the careful extraction of volatile compounds from the target insect.

Protocol 1: Volatile Collection from Live Insects (Aeration)

-

Insect Preparation: Place a cohort of insects (e.g., 20-50 individuals of a single sex) in a clean glass chamber. For species like Lobiopa insularis, males are used to collect the aggregation pheromone. For Resseliella theobaldi, virgin females are used for sex pheromone collection.

-

Aeration Setup: Pass a purified and humidified air stream through the glass chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

Volatile Trapping: The effluent air from the chamber is passed through a trap containing an adsorbent material such as Porapak Q or Tenax TA to capture the volatile organic compounds.

-

Elution: After a set collection period (e.g., 24 hours), the trapped volatiles are eluted from the adsorbent using a minimal amount of a high-purity solvent (e.g., hexane or dichloromethane).

-

Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 100 µL).

Chemical Analysis: GC-EAD and GC-MS

Gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS) are powerful techniques for separating and identifying biologically active compounds in a pheromone extract.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

GC-EAD System: A gas chromatograph is equipped with a column effluent splitter that directs the flow to both a flame ionization detector (FID) and a heated transfer line leading to an insect antenna preparation.

-

Antennal Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel. The preparation is placed in a humidified air stream.

-

Analysis: An aliquot of the pheromone extract is injected into the GC. As compounds elute from the GC column, the FID records their presence, while the antenna's electrical response (depolarization) to biologically active compounds is recorded by the EAD.

-

Data Interpretation: Peaks in the FID chromatogram that correspond in time to a significant depolarization event in the EAD recording indicate compounds that are detected by the insect's antenna.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: An aliquot of the pheromone extract is injected into a GC-MS system.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms or HP-5ms) where individual components are separated based on their volatility and interaction with the column's stationary phase. A typical temperature program might be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 10 minutes.

-

Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification: The mass spectrum of an unknown compound is compared to libraries of known spectra (e.g., NIST/Wiley) and to the mass spectra of synthetic standards to confirm its identity. The retention time of the compound is also compared to that of a synthetic standard for further confirmation.

Behavioral Bioassays

Behavioral assays are crucial for determining the biological function of identified pheromone components. The Y-tube olfactometer is a standard apparatus for assessing insect attraction to volatile cues.

Protocol 4: Y-Tube Olfactometer Bioassay

-

Apparatus: A Y-shaped glass tube is used. The base of the 'Y' serves as the insect release point, and the two arms present different odor stimuli.

-

Airflow: A purified and humidified air stream is passed through each arm of the olfactometer at a controlled and equal flow rate (e.g., 200-500 mL/min).

-

Odor Source: A filter paper treated with a synthetic blend of the putative pheromone (or a single component) dissolved in a solvent is placed in one arm's airflow. A filter paper treated with the solvent alone serves as the control in the other arm.

-

Insect Release: A single insect is introduced at the base of the Y-tube and allowed a set amount of time (e.g., 5-10 minutes) to choose between the two arms.

-

Data Collection: The first choice of the insect (entering a defined zone in one of the arms) and/or the time spent in each arm is recorded.

-

Statistical Analysis: The data from multiple replicates are analyzed using a statistical test (e.g., Chi-squared test or G-test) to determine if there is a significant preference for the pheromone-laden arm over the control arm.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical flow of pheromone identification and its biological effect, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the identification of this compound as an insect pheromone component.

Caption: Simplified signaling pathway of an insect olfactory response to this compound.

Conclusion

The identification of this compound as a pheromone component in species such as Lobiopa insularis and Resseliella theobaldi underscores the diversity and specificity of chemical communication in the insect world. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon. Further investigation into the biosynthesis of this compound in these insects, the specific olfactory receptors involved in its detection, and its synergistic or antagonistic effects with other pheromone components will undoubtedly open new avenues for the development of innovative and environmentally sound pest management strategies.

References

Nematicidal properties of 2-Undecanol against Meloidogyne incognita

An In-depth Technical Guide on the Nematicidal Properties of 2-Undecanol against Meloidogyne incognita

Introduction

The southern root-knot nematode, Meloidogyne incognita, is a highly destructive plant-parasitic nematode with a wide host range, causing significant economic losses in agriculture worldwide.[1][2] Its control is challenging due to its rapid reproduction and the phasing out of many synthetic chemical nematicides over environmental and health concerns.[3] This has spurred research into alternative, eco-friendly control agents. Among the promising candidates are volatile organic compounds (VOCs) produced by microorganisms. This compound, a VOC produced by the bacterium Paenibacyllus polymyxa KM2501-1, has emerged as a potent biocontrol agent against M. incognita.[1][2][4] This document provides a comprehensive technical overview of the nematicidal properties of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Nematicidal Efficacy of this compound

This compound demonstrates a multi-faceted inhibitory effect on M. incognita through direct toxicity, fumigation, locomotion inhibition, and suppression of egg hatching.

In Vitro Nematicidal Activity

In vitro assays have established the direct lethal effects of this compound on the second-stage juveniles (J2) of M. incognita. The compound is effective through both direct contact and fumigation.

Table 1: Lethal Concentration (LC50) of this compound against M. incognita J2

| Activity Type | LC50 Value (mg/L) | Exposure Time | Citation |

| Contact | 34.5 | 48 hours | [1][2][4] |

| Fumigation | 191.6 | 72 hours | [1][2][4] |

Inhibition of Locomotion

Sub-lethal concentrations of this compound significantly impair the mobility of M. incognita J2s. This reduction in movement is critical as it can hinder the nematode's ability to locate and infect host roots.

Table 2: Effect of this compound on the Locomotion of M. incognita J2

| Concentration (mg/L) | Reduction in Head Thrash Frequency | Reduction in Body Bend Frequency | Citation |

| 40 | 84.0% | 97.0% | [1][2][4] |

Inhibition of Egg Hatching

This compound demonstrates potent ovicidal activity by significantly inhibiting the hatching of M. incognita eggs. This is a crucial control attribute as it disrupts the nematode's life cycle and prevents the emergence of infective J2s.

Table 3: Egg Hatching Inhibition of M. incognita by this compound

| Concentration (mg/L) | Inhibition Rate (%) | Citation |

| 10 | 23.8% | [2] |

| 20 | 52.4% | [2] |

| 40 | 84.5% | [2] |

| 80 | 98.5% | [1][2][4] |

In Vivo Control Efficacy in Pot Experiments

The application of this compound to soil has been shown to effectively reduce nematode infestation in tomato plants, as measured by the reduction in root gall formation.

Table 4: In Vivo Control Efficacy of this compound against M. incognita on Tomato

| Application Dose (mg/pot) | Control Efficacy (%) | Citation |

| 5 | 60.8% | [1][2][4] |

Mechanism of Action

The mechanism by which this compound controls M. incognita appears to be two-fold: an indirect action mediated by the host plant's root exudates and a potential direct action on nematode physiology.

Indirect Action via Alteration of Root Exudates

Research indicates that a primary mechanism of this compound is its ability to influence the host plant's defense system. When applied to tomato plants, this compound significantly alters the composition of root exudates.[1][4] A metabolomics analysis revealed that this compound treatment up-regulates the secretion of specific compounds by the tomato roots that are themselves nematicidal or act as attractants that can kill the nematodes.[1][4]

Notably, the following compounds were identified in the root exudates of treated plants:

-

10-undecenal: This up-regulated metabolite was found to attract and kill M. incognita J2s at a concentration of 100 mg/L.[1][4]

-

Cyclohexylamine: This compound also showed increased abundance and possessed nematicidal activity at a concentration of 1,000 mg/L.[1][4]

This indirect mechanism suggests that this compound can trigger a systemic response in the plant, enhancing its resistance to nematode infection.[4]

Potential Direct Nematicidal Mechanism

While the direct molecular target of this compound in nematodes has not been fully elucidated, studies on the structurally similar compound 2-undecanone provide valuable insights into a potential mechanism of action. Research on 2-undecanone's effect on Caenorhabditis elegans and M. incognita has revealed a dual-action mechanism involving repellency and contact toxicity.[5][6]

The proposed mechanism for 2-undecanone involves:

-

Lysosomal Disruption: The compound induces intracellular calcium accumulation, leading to the rupture of lysosomal membranes.[6]

-

Target Protein Binding: 2-undecanone binds to the target proteins Hsp70 A and V-ATPase A, which are crucial for lysosomal stability and function.[5][6]

-

Metabolic Interference: This binding inhibits acid sphingomyelinase activity, leading to an accumulation of sphingomyelin and a reduction in ceramide. This disrupts the lysosomal membrane's integrity, releasing hydrolytic enzymes into the cytoplasm and triggering cell death.[5][6]

Given the structural similarity, it is plausible that this compound may exert its direct nematicidal effects through a similar pathway involving lysosomal damage.

Experimental Protocols

The following sections detail the methodologies employed to generate the efficacy data presented above.

Nematode Culture and Inoculum Preparation

Meloidogyne incognita is typically reared on susceptible host plants, such as tomato (Solanum lycopersicum).[3][7] Egg masses are collected from the roots of heavily infected plants. To obtain second-stage juveniles (J2s), the egg masses are incubated in water on a Baermann funnel apparatus, and freshly hatched J2s (within 24-48 hours) are collected for use in bioassays.[7]

In Vitro Contact Toxicity Assay

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., a small amount of acetone or DMSO) and then diluted with distilled water containing a surfactant like Triton X-100 or Tween 80 to create a series of concentrations (e.g., 10 to 90 mg/L).[4][8] A control solution containing only the solvent and surfactant is also prepared.

-

Exposure: A suspension of approximately 80-100 J2s is added to each well of a multi-well tissue culture plate.[7] An equal volume of the this compound test solution is then added.

-

Incubation: The plates are incubated at a constant temperature (e.g., 25 ± 2°C) for a specified period, typically 48 hours.[4]

-

Mortality Assessment: After incubation, nematode mortality is assessed. J2s are considered dead if they are immobile and do not respond to probing with a fine needle.[8] Mortality rates are often corrected using the Schneider-Orelli formula to account for natural deaths in the control group.[4][9]

Egg Hatching Inhibition Assay

-

Exposure: Intact egg masses of M. incognita are collected and placed into wells of a culture plate containing the various concentrations of this compound solutions.

-

Incubation: The plates are incubated for a period of 7 days.[4][9]

-

Assessment: After the incubation period, the number of hatched J2s in each well is counted. The inhibition rate is calculated by comparing the number of hatched juveniles in the treatment groups to the control group.

In Vivo Pot Experiment

-

Planting: Tomato seedlings are transplanted into pots containing sterilized soil.

-

Inoculation: Each pot is inoculated with a suspension of a predetermined number of M. incognita J2s (e.g., 1,000 J2s).[7]

-

Treatment: A solution of this compound is applied to the soil around the plant rhizosphere at a specified dose (e.g., 5 mg/pot).[1][4] Control plants receive only water or a blank solvent solution.

-

Growth Period: The plants are maintained in a greenhouse for several weeks (e.g., 4-6 weeks) to allow for nematode infection and gall development.[7]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for this compound.

Caption: Workflow for the in vitro contact toxicity assay.

Caption: Workflow for the in vivo pot experiment.

Caption: Indirect mechanism of this compound via root exudates.

Caption: Potential direct mechanism based on 2-Undecanone.

References

- 1. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Acetic Acid, 2-Undecanone, and (E)-2-Decenal Ultrastructural Malformations on Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of Meloidogyne incognita Using Mixtures of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.flvc.org [journals.flvc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Activity of 2-Undecanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanol, a secondary fatty alcohol, and its derivatives have emerged as promising antimicrobial agents with a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the current state of research on the antimicrobial properties of this compound and its synthesized analogs. It delves into their spectrum of activity, quantitative efficacy, proposed mechanisms of action, and detailed experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products and their synthetic derivatives represent a rich source of chemical diversity for identifying new antimicrobial leads. This compound, a naturally occurring fatty alcohol found in various plants and microorganisms, has demonstrated notable antimicrobial properties. Its chemical structure provides a scaffold for the synthesis of various derivatives with potentially enhanced efficacy and selectivity. This guide summarizes the existing data on the antimicrobial activity of this compound and its derivatives, offering a foundation for future research and development in this area.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of this compound and its derivatives has been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antibacterial Activity

This compound and its ketone analog, undecan-2-one, have shown varied activity against bacteria. Generally, they exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound and Its Derivatives (MIC values)

| Compound | Microorganism | MIC | Reference |

| Undecan-2-one | Bacillus subtilis | > 30 µL/mL | [1] |

| Escherichia coli | > 30 µL/mL | [1] | |

| Undec-2-yl acetate (racemic) | Bacillus subtilis | - | [1] |

| Undec-2-yl acetate (enantiomers) | Bacillus subtilis | Higher activity than racemic | [1] |

Note: Further research is required to establish specific MIC values for this compound against a wider range of bacterial strains.

Antifungal Activity

This compound and its derivatives have demonstrated significant activity against various fungal species.

Table 2: Antifungal Activity of this compound and Its Derivatives (MIC values)

| Compound | Microorganism | MIC | Reference |

| Undecan-2-one | Aspergillus niger | 1 µL/mL | [1] |

| This compound | Aspergillus niger | Inhibits growth | [1] |

| Undecan-3-ol | Aspergillus niger | 1 µl/ml |

Mechanism of Action

The primary mechanism of antimicrobial action for alcohols like this compound is believed to be the disruption of the microbial cell membrane's integrity. This leads to a cascade of events culminating in cell death.

Disruption of Cell Membrane

The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's fluidity and structural organization. The consequences of this disruption include:

-

Increased Membrane Permeability: The compromised membrane becomes more permeable, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Dissipation of Membrane Potential: The electrochemical gradient across the microbial membrane, crucial for processes like ATP synthesis and transport, is dissipated.

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound proteins, including enzymes involved in respiration and cell wall synthesis.

Protein Denaturation

In addition to membrane disruption, this compound can also induce the denaturation of microbial proteins, both in the membrane and within the cytoplasm. This loss of protein structure leads to the inactivation of enzymes and the disruption of vital cellular processes.

Signaling Pathway of Antimicrobial Action

The proposed mechanism of action can be visualized as a signaling pathway:

Synthesis of this compound Derivatives

The hydroxyl group of this compound serves as a key functional handle for the synthesis of various derivatives, such as esters, with potentially improved antimicrobial properties.

Esterification

A common method for derivatization is the esterification of the hydroxyl group with various carboxylic acids or their activated forms (e.g., acid chlorides or anhydrides). This modification can alter the lipophilicity and steric properties of the molecule, potentially influencing its interaction with microbial membranes and its overall antimicrobial efficacy.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of new compounds. The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound and its derivatives against a target microorganism.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Target microorganism culture

-

This compound or its derivative (stock solution)

-

Solvent for the test compound (e.g., DMSO, ethanol)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth and solvent only)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the culture broth directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Preparation of Inoculum:

-

Grow the target microorganism in the appropriate broth to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in the culture broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and negative control.

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature and duration for the growth of the target microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

Experimental Workflow

The overall workflow for screening the antimicrobial activity of this compound and its derivatives can be visualized as follows:

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antimicrobial agents. The available data indicates their potential, particularly against fungi and Gram-positive bacteria. However, further research is warranted to fully elucidate their antimicrobial spectrum, potency, and mechanisms of action.

Future research efforts should focus on:

-